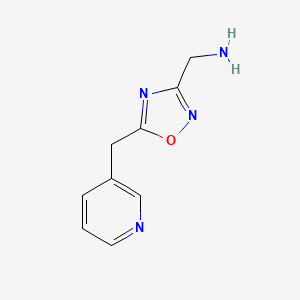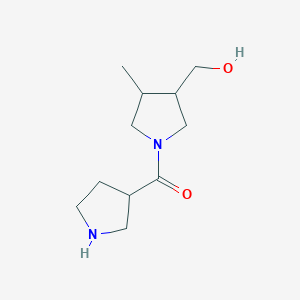
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid
説明
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid, commonly referred to as EMDMPA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidin-1-ylacetic acid, and has been used in a variety of biochemical and physiological studies.
科学的研究の応用
EMDMPA has a variety of applications in scientific research. It has been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of the structure and function of proteins. It has also been used in studies of the pharmacokinetics of drugs and in the development of new pharmaceuticals. Additionally, EMDMPA has been used in studies of cell proliferation and differentiation, as well as in studies of the effects of drugs on the nervous system.
作用機序
EMDMPA acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is involved in the regulation of neuronal excitability. It is thought that EMDMPA binds to the mAChR, activating a series of intracellular signaling pathways that lead to the release of various neurotransmitters and hormones. This ultimately leads to the activation of various physiological processes.
Biochemical and Physiological Effects
EMDMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, norepinephrine, and serotonin, which can lead to an increase in alertness and focus. It has also been shown to increase the release of dopamine, which can lead to an increase in motivation and reward-seeking behaviors. Additionally, EMDMPA has been shown to increase the release of endorphins, which can lead to a decrease in pain perception.
実験室実験の利点と制限
EMDMPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is stable in a variety of conditions and can be used in a variety of different experiments. However, there are some limitations to its use. For example, it can be toxic in high concentrations and its effects can be difficult to quantify.
将来の方向性
There are a number of potential future directions for the use of EMDMPA in scientific research. It could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the gastrointestinal system, as well as the effects of drugs on the reproductive system.
特性
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-7-9-5-12(6-10(13)14)8-11(9,2)3/h9H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQCUGMKVTLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)
![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)








